molecular formula C8H12N2O B12976441 4-Methyl-2-(pyrrolidin-2-yl)oxazole

4-Methyl-2-(pyrrolidin-2-yl)oxazole

Cat. No.: B12976441
M. Wt: 152.19 g/mol
InChI Key: YLGYWVFYKSDNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(pyrrolidin-2-yl)oxazole is a heterocyclic compound that features both an oxazole and a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the tandem heterocyclization using 2-aminoethanols. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of a cation exchange resin to yield the desired oxazole derivative . Another method involves the α-C−H functionalization reactions of pyrrolidines with substituted o-benzoquinones, which can be performed in various solvents at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. The choice of catalysts and reaction conditions is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-2-yl)oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

4-Methyl-2-(pyrrolidin-2-yl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-2-yl)oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The pyrrolidine ring provides additional steric and electronic effects that enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(pyrrolidin-2-yl)oxazole is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and binding properties. This makes it a valuable scaffold for the development of new molecules with tailored properties for various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-methyl-2-pyrrolidin-2-yl-1,3-oxazole

InChI

InChI=1S/C8H12N2O/c1-6-5-11-8(10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3

InChI Key

YLGYWVFYKSDNKL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.